molecular formula C6H8N2OS B3225044 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one CAS No. 124458-28-2

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one

Cat. No. B3225044
CAS RN: 124458-28-2
M. Wt: 156.21 g/mol
InChI Key: NDFUQQZRTBRQQA-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one , also known by its chemical formula C8H11ClN2O2S , is a heterocyclic compound. It appears as a light orange to yellow to green powder or crystal. The hydrochloride salt form is commonly used in research and chemical studies .


Synthesis Analysis

The synthesis of this compound involves the reaction of a trihalogenoacetyl halide with the appropriate precursor, followed by hydrolysis. Specific details regarding the synthetic pathway and conditions would require further investigation .


Molecular Structure Analysis

The molecular formula of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one is C8H10N2O2S·HCl , with a molecular weight of approximately 234.70 g/mol. The compound adopts a solid state at room temperature and has a melting point of 201°C. Its structure includes a tetrahydrothiazolo[5,4-c]pyridine ring system .


Physical And Chemical Properties Analysis

  • Other Properties : NMR confirms its structure .

Scientific Research Applications

GABA Receptor Interactions

4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol, a derivative of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one, has shown interactions with GABA receptors. It exhibits agonist effects at spinal GABAA receptors but displays remarkably low affinity for brain GABAA receptors. This compound was found to be a competitive antagonist at human GABAA receptors of specific subunit configurations and a weak low-efficacy partial GABAA agonist in cultured cerebellar granule cells (Brehm et al., 1997).

Factor Xa Inhibition

Several derivatives of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one have been investigated for their potential as Factor Xa inhibitors, a critical component in the coagulation cascade. A study synthesized and evaluated N-(6-chloronaphthalen-2-yl)sulfonylpiperazine derivatives incorporating this compound, finding potent anti-factor Xa activity and prolongation of prothrombin time, with moderate bioavailability in rats (Haginoya et al., 2004).

Synthesis Methods

Efficient synthesis methods for tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid lithium salts, derivatives of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one, have been developed. These methods are useful for large-scale synthesis and preparation of various derivatives of this compound (Haginoya et al., 2004).

Anticonvulsant Activities

7-Phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives, related to 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one, have been synthesized and tested for anticonvulsant activities. These compounds showed significant potential in experimental models for anticonvulsant activity, with one derivative exhibiting notable efficacy in comparison to clinical drugs (Wang et al., 2019).

Mechanism of Action

The exact mechanism of action for 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one remains an area of study. It may interact with biological targets or enzymes due to its unique structure, but detailed information is lacking .

properties

IUPAC Name

4,5,6,7-tetrahydro-1H-[1,3]thiazolo[5,4-c]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c9-6-8-4-1-2-7-3-5(4)10-6/h7H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFUQQZRTBRQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801228429
Record name 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801228429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one

CAS RN

124458-28-2
Record name 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124458-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801228429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ammonium thiocyanate (5.54 g, 72.8 mmol) was mixed with water (450 ml) and heated to 80°. A solution of N-acetyl-3-bromo-4piperidone hydrobromide (20.0 g, 66.2 mmol) in water (200 ml) was added dropwise over 3 hours. The reaction was then allowed to stir at 80° for sixteen hours. The reaction solution (containing the crude N-acetyl-3-thiocyanate-4-piperidone) was treated with concentrated hydrochloric acid (6 ml of a 12M solution, 93 mmol) and heated to reflux for 2 hours. The reaction mixture was then freeze-dried, and the residue dissolved in methanol and filtered. The precipitate was purified by column chromatography (eluant: 89:10:1 chloroform:methanol: concentrated ammonium hydroxide) to provide the title product as a white solid, m.p. 208° (decomp.) (0.60 g, 3.8 mmol, 6% yield).
Quantity
5.54 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
[Compound]
Name
N-acetyl-3-thiocyanate 4-piperidone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
6%

Synthesis routes and methods II

Procedure details

Ammonium thiocyanate (5.54 g, 72.8 mmol) was mixed with water (450 ml) and heated to 80°. A solution of N-acetyl-3-bromo-4-piperidone hydrobromide (20.0 g, 66.2 mmol) in water (200 ml) was added dropwise over 3 hours. The reaction was then allowed to stir at 80° for sixteen hours. The reaction solution (containing the crude N-acetyl-3-thiocyanato-4-piperidone) was treated with concentrated hydrochloric acid (6 ml of a 12M solution, 93 mmol) and heated to reflux for 2 hours. The reaction mixture was then freeze-dried, and the residue dissolved in methanol and filtered. The precipitate was purified by column chromatography (eluant: 89:10:1 chloroform:methanol: concentrated ammonium hydroxide) to provide the title product as a white solid, m.p. 208° (decomp.) (0.60 g, 3.8 mmol, 6% yield).
Quantity
5.54 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
N-acetyl-3-thiocyanato-4-piperidone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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